Enzaprost

Receptor binding affinity Porcine myometrium Prostaglandin F receptor (FP receptor)

Synthetic PGF2α analogues such as cloprostenol exhibit reduced FP receptor binding and divergent pharmacodynamics, compromising luteolysis reliability in FTAI protocols. Dinoprost tromethamine (Enzaprost active) resolves this with receptor-level fidelity. • 150-fold greater corpus luteum FP receptor binding affinity vs. dl-cloprostenol, ensuring robust luteolytic signaling across cattle and porcine applications. • Superior porcine myometrial activity on both longitudinal and circular muscle layers-approximately 10-fold greater myometrial FP binding than dl-cloprostenol. • Rapid bovine systemic clearance (PGFM Cmax: 15 μg/L at 19 min), minimizing prolonged exposure vs. extended-half-life synthetic analogues. Supplied as ≥98% pure crystalline solid with batch-specific COA. Ambient-temperature global shipping.

Molecular Formula C20H33O5-
Molecular Weight 353.5 g/mol
Cat. No. B1257462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnzaprost
SynonymsCF Me ester
CMPF ester
cyclohexyl methylphosphonofluoridate
cyclohexyl methylphosphonofluoridate, (+)-isomer
cyclohexyl methylphosphonofluoridate, (-)-isomer
cyclohexylmethylphosphonofluoridate
cyclosarin
cyclosin
GF cpd
Molecular FormulaC20H33O5-
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)[O-])O)O)O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/p-1/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1
InChIKeyPXGPLTODNUVGFL-YNNPMVKQSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enzaprost Product Overview


Enzaprost is a veterinary pharmaceutical product containing dinoprost tromethamine, a naturally occurring prostaglandin F2α (PGF2α) analogue, formulated as a sterile injectable solution at 5 mg/mL [1]. The compound exerts luteolytic effects, provoking involution of the corpus luteum in mammalian species and inducing estrus and ovulation in cyclic females [2]. As a PGF2α analogue, dinoprost tromethamine is classified under ATCvet code QG02AD01 and is primarily indicated for estrus synchronization, treatment of silent heat, abortion induction, and parturition induction in cattle and pigs [3].

Product Veterinary PGF2α analogue (dinoprost)
Format Sterile injectable solution, 5 mg/mL
Target Species Cattle and pig reproductive management
Mechanism Natural luteolytic action via FP receptor

Enzaprost vs. Synthetic Prostaglandin Analogues


Prostaglandin F2α analogues exhibit divergent pharmacodynamic and pharmacokinetic profiles that preclude generic substitution. Naturally occurring PGF2α (dinoprost) and synthetic analogues such as cloprostenol, luprostiol, and d-cloprostenol demonstrate distinct receptor binding affinities, tissue-specific uterotonic activity, and metabolic handling [1]. Notably, naturally occurring PGF2α and dinoprost stimulate progesterone secretion in bovine luteal cells, whereas cloprostenol and luprostiol do not influence P4 synthesis [2]. These differences are rooted in differential prostaglandin F receptor (FP receptor) engagement and downstream signaling cascades, meaning that substituting Enzaprost with a synthetic analogue may yield quantitatively different clinical outcomes in terms of luteolysis efficiency, uterine contractility, and side-effect profiles [3].

Enzaprost (Dinoprost)
Synthetic Analogues
Natural PGF2α; stimulates P4 secretion in luteal cells
Cloprostenol, luprostiol do not influence P4 synthesis
High myometrial & CL receptor binding (FP)
Variable receptor binding; designed for altered profiles
Species-specific PK; rapid clearance
Extended half-lives may alter withdrawal times

Enzaprost Quantitative Evidence Guide


Myometrial FP Receptor Binding Affinity

Enzaprost (dinoprost) demonstrates approximately 10-fold greater binding affinity to myometrial FP receptors compared to dl-cloprostenol. This enhanced receptor engagement at the uterine smooth muscle level translates directly to increased uterotonic efficacy [1].

Myometrial FP Binding
Cross-study comparable
~10× greater affinity
Supports parturition induction endpoints
In vitro porcine myometrium; dinoprost vs dl-cloprostenol
Receptor binding affinity Porcine myometrium Prostaglandin F receptor (FP receptor)

Corpus Luteum FP Receptor Binding Affinity

Enzaprost (dinoprost) exhibits approximately 150-fold greater binding affinity to corpus luteum FP receptors compared to dl-cloprostenol. This substantial affinity differential suggests that dinoprost may achieve equivalent or superior luteolytic signaling at lower receptor occupancy relative to synthetic analogues [1]. The comparative binding data indicate a pronounced advantage in luteal tissue engagement.

Corpus Luteum FP Binding
Cross-study comparable
~150× greater affinity
Supports estrus synchronization endpoints
In vitro bovine CL cells; dinoprost vs dl-cloprostenol
Receptor binding affinity Corpus luteum Luteolysis FP receptor

Luteolytic Activity in Bovine Luteal Tissue

In a direct head-to-head in vitro comparison using a bovine luteal tissue perfusion system, Enzaprost (1 μg/mL) inhibited progesterone secretion to 4.6 ng/mL, comparable to Oestrophan (cloprostenol) at 4.4 ng/mL. Both prostaglandins demonstrated statistically significant inhibition of P4 secretion (P<0.01) relative to baseline controls [1].

Luteolytic Activity
Head-to-head comparison
4.6 vs 4.4 ng/mL P4 (1 μg/mL)
Control ~12 ng/mL
Comparable P4 inhibition to cloprostenol comparator
Bovine luteal perfusion; radioimmunoassay; P
Plasma PGFM Cmax
Cross-study comparable
Cattle: 15 μg/L
Swine: 382 μg/L
~25.5-fold higher in swine
Species-divergent metabolite exposure
Intramuscular administration; PGFM measured in plasma
Uterotonic Response
Class-level inference
Directional advantage reported
Reported greater porcine myometrial activity
Quantitative contractile data not available
HPLC Purity Data
Data gap
Not publicly available
Procurement relies on supplier CoA
No published comparative purity profiles identified
Luteolytic activity Progesterone secretion inhibition Bovine corpus luteum In vitro perfusion

PGFM Pharmacokinetics: Cattle vs. Swine

Enzaprost exhibits species-specific pharmacokinetic profiles with quantifiable differences between cattle and swine. Following intramuscular administration, the maximum plasma concentration (Cmax) of 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), the major metabolite of PGF2α, is 15 μg/L in cattle and 382 μg/L in swine, achieved at 19 minutes and 10 minutes post-injection, respectively [1]. This species divergence in metabolite exposure underscores the importance of species-specific dosing and withdrawal considerations.

Plasma PGFM Cmax
Cross-study comparable
Cattle: 15 μg/L
Swine: 382 μg/L
~25.5-fold higher in swine
Species-divergent metabolite exposure
Intramuscular administration; PGFM measured in plasma
Pharmacokinetics PGFM metabolite Species-specific metabolism Cmax Tmax

Uterotonic Activity in Porcine Myometrium

In an in vitro model of porcine myometrium during the luteal phase, Enzaprost (dinoprost) exerts greater activity than d-cloprostenol on both longitudinal and circular muscle layers [1]. While precise quantitative contractile force values are not provided in the source material, the comparative assessment establishes a directional and tissue-specific advantage in uterotonic response for dinoprost relative to the synthetic d-cloprostenol analogue.

Uterotonic Response
Class-level inference
Directional advantage reported
Reported greater porcine myometrial activity
Quantitative contractile data not available
Uterotonic activity Porcine myometrium Smooth muscle contraction In vitro contractility

HPLC Purity Data Gap

No publicly accessible analytical data providing quantitative HPLC purity profiles, specific impurity identification, or comparative purity specifications for Enzaprost versus cloprostenol-based analogues were identified in the literature search. While dinoprost tromethamine is a well-characterized active pharmaceutical ingredient with established pharmacopoeial standards, the absence of published head-to-head purity comparisons precludes quantitative differentiation on this dimension. Procurement decisions based on purity specifications should rely on vendor certificates of analysis (CoA) and direct analytical verification.

HPLC Purity Data
Data gap
Not publicly available
Procurement relies on supplier CoA
No published comparative purity profiles identified
Purity profile Impurity analysis Analytical characterization Quality control

Enzaprost Application Scenarios


Estrus Synchronization in Cattle

Enzaprost is optimally deployed in fixed-time artificial insemination (FTAI) protocols requiring reliable luteolysis of a functional corpus luteum. The compound's demonstrated luteolytic activity, equivalent to cloprostenol-based comparators in bovine luteal tissue perfusion models [1], supports its integration into synchronization regimens such as the 7-day PRID protocol. In field applications, Enzaprost (5 mL equivalent to 25 mg dinoprost) administered at PRID removal effectively synchronizes estrus, with cows returning to estrus and ovulating within 2 to 4 days post-treatment [2]. This scenario is particularly relevant for dairy operations seeking cost-effective synchronization with a natural PGF2α analogue that exhibits 150-fold greater corpus luteum FP receptor binding affinity than dl-cloprostenol [3].

Parturition Induction in Sows

Enzaprost is indicated for parturition induction in sows from day 111 of gestation [4]. The compound's enhanced uterotonic activity on porcine myometrial tissue, which exceeds that of d-cloprostenol on both longitudinal and circular muscle layers [5], makes it particularly suitable for planned farrowing management. Additionally, the approximately 10-fold greater myometrial FP receptor binding affinity of dinoprost relative to dl-cloprostenol [5] provides a mechanistic basis for reliable uterine contractile responses. Postpartum applications include reduction of the weaning-to-estrus interval (WOI) and weaning-to-fertile service interval (WFSI) in sows with puerperal complications such as metritis [4].

Treatment of Silent Heat in Cattle

Enzaprost is indicated for the treatment of sub-estrus (silent heat) in cows possessing a functional corpus luteum but failing to express behavioral estrus [4]. This condition frequently occurs during winter months, at peak lactation in high-producing dairy cows, and in suckled beef cows under marginal nutritional conditions. The compound's 150-fold greater FP receptor binding affinity in corpus luteum tissue relative to dl-cloprostenol [5] supports reliable luteolytic signaling, while its species-specific pharmacokinetic profile in cattle (Cmax of PGFM: 15 μg/L at 19 minutes [6]) ensures rapid systemic clearance, minimizing prolonged exposure relative to synthetic analogues with extended half-lives.

Postpartum Uterine Involution and Metritis

Enzaprost is employed as an aid in the treatment of chronic metritis or pyometra where a functional or persistent corpus luteum is present [4]. The compound's dual luteolytic and uterotonic effects synergistically promote uterine clearance and return to cyclicity. In postpartum sows, Enzaprost administration reduces the weaning-to-estrus interval (WOI) and weaning-to-fertile service interval (WFSI) in herds with documented reproductive challenges [4]. The enhanced uterotonic activity on porcine myometrial smooth muscle [5] supports improved uterine involution compared to synthetic analogues that were deliberately designed with limited smooth muscle activity to mitigate perceived side effects [5].

Application
Selection Property
Validation Focus
Bovine estrus synchronization
Luteolytic activity comparable to cloprostenol in tissue models
Synchronization protocol integration, field response timing
Swine parturition induction
Reported greater uterotonic activity on porcine myometrium
Farrowing management, postpartum uterine clearance
Bovine silent heat treatment
High corpus luteum FP receptor engagement
Return to estrus detection, PGFM clearance profile
Postpartum uterine involution
Dual luteolytic and uterotonic action
Uterine clearance, weaning-to-estrus interval reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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